molecular formula C14H16BrN3O2 B4600201 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide

Cat. No.: B4600201
M. Wt: 338.20 g/mol
InChI Key: UZKUTEGQINBHED-UHFFFAOYSA-N
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Description

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide is a complex organic compound that features a pyrazole ring substituted with a bromo group and two methyl groups. This compound also contains a cyclopropyl group attached to a furan ring via an amide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction involving hydrazine and an appropriate alkyne . The bromo and methyl substituents are introduced via electrophilic aromatic substitution reactions.

The furan ring is synthesized separately, often starting from furfural, which undergoes various transformations to introduce the cyclopropyl group and the amide linkage. The final step involves coupling the pyrazole and furan derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can offer better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the process and reduce the need for manual intervention.

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions would result in the replacement of the bromo group with the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and furan moieties. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-2-furamide lies in its combination of a pyrazole ring with bromo and methyl substituents, a cyclopropyl group, and a furan ring.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclopropylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-8-13(15)9(2)18(17-8)7-11-5-6-12(20-11)14(19)16-10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKUTEGQINBHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3CC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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